molecular formula C30H46N2O4S2 B15010520 2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine

2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine

Katalognummer: B15010520
Molekulargewicht: 562.8 g/mol
InChI-Schlüssel: UXQJITOLNULZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two octylsulfonyl groups and two phenyl groups attached to an ethene backbone, making it a versatile molecule in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine typically involves multi-step organic reactions. One common method includes the reaction of octylsulfonyl chloride with N,N’-diphenylethene-1,1-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as dichloromethane or toluene, is essential to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structural features make it a valuable compound for developing new materials and exploring novel therapeutic agents .

Eigenschaften

Molekularformel

C30H46N2O4S2

Molekulargewicht

562.8 g/mol

IUPAC-Name

2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine

InChI

InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3

InChI-Schlüssel

UXQJITOLNULZLR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.